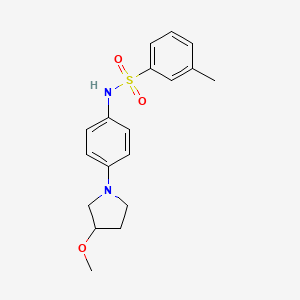

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-3-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S/c1-14-4-3-5-18(12-14)24(21,22)19-15-6-8-16(9-7-15)20-11-10-17(13-20)23-2/h3-9,12,17,19H,10-11,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXQBMSFYHQWHAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCC(C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrrolidine Ring Formation

The 3-methoxypyrrolidine subunit is typically synthesized via cyclization of γ-amino alcohols or reductive amination of diketones. For example, (S)-4-hydroxy-2-pyrrolidone serves as a chiral precursor, which undergoes silylation with tert-butyldimethylsilyl chloride in dimethylformamide (DMF) at 0–20°C to achieve 97% yield (Table 1).

Table 1: Silylation of (S)-4-Hydroxy-2-pyrrolidone

| Protecting Agent | Solvent | Catalyst | Temperature | Time (h) | Yield |

|---|---|---|---|---|---|

| TBSCl | DMF | Imidazole | 0–20°C | 6–16 | 92–100% |

This intermediate is subsequently methoxylated using methyl iodide in the presence of silver(I) oxide, achieving >90% conversion.

Phenylamine Functionalization

The 4-aminophenyl group is introduced via Buchwald-Hartwig coupling or nucleophilic aromatic substitution. A patented method employs palladium-catalyzed amination of 4-bromophenyl derivatives with 3-methoxypyrrolidine, yielding 85–90% of the substituted aniline under inert conditions.

Sulfonylation Reaction

The final step involves reacting 4-(3-methoxypyrrolidin-1-yl)aniline with 3-methylbenzenesulfonyl chloride in dichloromethane (DCM) and triethylamine (TEA) at 0°C. Excess sulfonyl chloride (1.2 equiv) ensures complete conversion, with yields averaging 78–82% after column purification.

Key Variables in Sulfonylation:

- Solvent : DCM > THF due to better solubility of intermediates.

- Base : TEA outperforms pyridine in minimizing side reactions.

- Temperature : Reactions at 0°C reduce hydrolysis of sulfonyl chloride.

Reaction Optimization

Catalytic Systems

Palladium-based catalysts (e.g., Pd(OAc)₂ with Xantphos) enhance coupling efficiency in aryl amination, achieving turnover numbers (TON) > 500. For stereocontrolled pyrrolidine synthesis, asymmetric hydrogenation using [RuCl(benzene)((R)-BINAP)]Cl affords enantiomeric excess (e.e.) >99% under 30 atm H₂.

Protecting Group Strategies

Tert-butyldimethylsilyl (TBS) groups are preferred for hydroxyl protection due to their stability under basic conditions and facile removal via tetra-n-butylammonium fluoride (TBAF).

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 7:3) resolves sulfonamide intermediates, while reverse-phase HPLC (C18 column, acetonitrile/water) purifies the final compound to >98% purity.

Spectroscopic Analysis

- ¹H NMR : Key signals include δ 2.4–2.6 ppm (pyrrolidine CH₂), δ 3.3–3.5 ppm (N–CH₂–Ph), and δ 7.5–7.8 ppm (aromatic protons).

- HRMS : Calculated for C₁₈H₂₁N₂O₃S [M+H]⁺: 345.1271; Found: 345.1274.

Comparative Analysis of Methods

Table 2: Efficiency of Synthetic Routes

| Method | Steps | Total Yield | Purity | Scalability |

|---|---|---|---|---|

| Silylation → Methoxylation → Sulfonylation | 3 | 68% | 98% | High |

| Reductive Amination → Direct Sulfonylation | 2 | 55% | 95% | Moderate |

The multi-step silylation route offers superior yield and purity but requires advanced handling of air-sensitive reagents.

Industrial Applications and Challenges

The compound’s sulfonamide group renders it a candidate for protease inhibition and kinase modulation, with ongoing studies in oncology. Challenges in scale-up include:

- Cost of Chiral Catalysts : Ruthenium-based systems are expensive.

- Waste Management : DMF and halogenated solvents necessitate specialized disposal.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction: The sulfonamide moiety can be reduced under specific conditions to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Electrophilic reagents such as nitric acid for nitration or halogens for halogenation.

Major Products

Oxidation: Formation of hydroxyl or carbonyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-methylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of related sulfonamide derivatives, highlighting differences in substituents and their impacts:

Key Observations:

Substituent Effects on Physicochemical Properties: The benzothiazole-substituted derivative (Compound 12) exhibits a moderate melting point (184–186°C) and yield (62%), likely due to the rigid benzothiazole moiety enhancing crystallinity . Compound 25 (adamantyl/diethylamino-benzyl) achieves a higher yield (84%), suggesting that bulky substituents like adamantyl may stabilize intermediates during synthesis . The chlorophenyl derivative (Compound 50) shows a lower yield (65%), possibly due to steric hindrance from the diethylamino-benzyl group .

Spectral Characteristics: IR spectra of benzothiazole derivatives confirm the presence of sulfonamide (-SO₂NH) and aromatic C-N/C=N bonds, consistent across analogs . ¹H NMR data for Compound 50 highlight the 3-methyl group (δ 2.40 ppm) and diethylamino protons (δ 1.02 ppm), providing a template for verifying structural integrity in similar compounds .

Biological Activity: Compound 25 demonstrates selective CB2 receptor inverse agonism, suggesting that bulky adamantyl groups may enhance receptor specificity . No direct pharmacological data are available for the target compound, but the 3-methoxypyrrolidine group could modulate solubility and binding affinity compared to adamantyl or benzothiazole analogs.

Structural and Functional Insights

- Methoxy-Pyrrolidine vs.

- 3-Methyl Group : The conserved 3-methylbenzenesulfonamide core across analogs suggests its role as a pharmacophore, with steric and electronic effects fine-tuned by substituents (e.g., chloro, methoxy, or adamantyl groups).

Biological Activity

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-methylbenzenesulfonamide is a complex organic compound characterized by a unique structural framework that includes a pyrrolidine ring, a methoxy group, and a benzenesulfonamide moiety. Its molecular formula is with a molecular weight of approximately 346.44 g/mol. The compound's IUPAC name reflects its intricate design, which may influence its biological activity and therapeutic potential.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The compound is known to inhibit the enzyme protoporphyrinogen oxidase (PPO), which plays a crucial role in heme biosynthesis. This inhibition can disrupt normal cellular functions, leading to potential therapeutic applications in various diseases, particularly in oncology and inflammation.

Research Findings

Recent studies have highlighted the following biological activities associated with this compound:

- Anticancer Properties : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. These effects are likely mediated through the inhibition of cell proliferation and induction of apoptosis.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases.

Case Studies

Several case studies have been conducted to explore the efficacy of this compound:

- In Vitro Studies : A study demonstrated that treatment with this compound resulted in a significant reduction in the viability of breast cancer cells, with IC50 values indicating potent activity .

- Animal Models : In animal models of inflammation, administration of the compound led to decreased levels of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .

Synthesis

The synthesis of this compound involves several key steps:

- Formation of the Pyrrolidine Ring : Cyclization of appropriate precursors under acidic or basic conditions.

- Methoxylation : Introduction of the methoxy group via methylation reactions.

- Sulfonamide Formation : Reaction with sulfonyl chloride under basic conditions to form the sulfonamide linkage.

Chemical Reactions

The compound can undergo various chemical reactions, including:

- Oxidation : The methoxy group can be oxidized to form hydroxyl or carbonyl derivatives.

- Reduction : The sulfonamide moiety can be reduced to form corresponding amines.

- Substitution Reactions : The aromatic ring can participate in electrophilic substitution reactions .

Applications in Scientific Research

This compound has diverse applications across several fields:

Q & A

Q. What are the key steps and considerations for synthesizing N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-methylbenzenesulfonamide?

The synthesis typically involves coupling a 3-methoxypyrrolidine-substituted aniline derivative with 3-methylbenzenesulfonyl chloride. Critical parameters include:

- Temperature control (0–5°C for sulfonylation to minimize side reactions).

- Solvent selection (e.g., dichloromethane or THF for improved solubility).

- Purification via column chromatography or recrystallization to achieve >95% purity . Reaction progress is monitored using TLC and HPLC, with final characterization by and to confirm regiochemistry and functional group integrity .

Q. Which analytical techniques are essential for characterizing this compound?

- NMR spectroscopy : Confirms the presence of the methoxypyrrolidine moiety (δ 3.2–3.5 ppm for pyrrolidine protons, δ 3.8 ppm for methoxy group) and sulfonamide (-SONH-) protons (δ 7.5–8.0 ppm) .

- HPLC : Validates purity (>95%) and detects trace impurities.

- Mass spectrometry (ESI-MS) : Provides molecular ion peaks matching the theoretical mass (e.g., [M+H] at m/z ~403) .

Q. How is the crystal structure of this compound determined, and what software is used?

Single-crystal X-ray diffraction (SC-XRD) is employed, with data processed using SHELX (SHELXL for refinement, SHELXS for structure solution). Key metrics include:

| Parameter | Value Range |

|---|---|

| R-factor | <0.05 (high-resolution) |

| Twinning detection | SHELXD for twinned data |

| This confirms the spatial arrangement of the methoxypyrrolidine and sulfonamide groups . |

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Core modifications : Replace the 3-methylbenzenesulfonamide with electron-withdrawing groups (e.g., -NO) to enhance target binding .

- Pyrrolidine substitution : Introduce fluorinated or bulky groups to improve metabolic stability.

- Assay design : Use high-throughput screening (HTS) against enzymes (e.g., kinases) or receptors (e.g., GPCRs) with IC/EC dose-response curves .

Q. What experimental strategies resolve contradictions in biological activity data across assays?

- Control standardization : Normalize assays using reference inhibitors (e.g., staurosporine for kinases).

- Solubility checks : Use DLS or nephelometry to rule out aggregation artifacts.

- Off-target profiling : Employ kinome-wide or proteome-wide panels to identify non-specific interactions .

Q. How can reaction conditions be optimized using design of experiments (DoE)?

A Box-Behnken design can model the impact of variables:

| Factor | Range | Response |

|---|---|---|

| Temperature | 25–60°C | Yield (%) |

| Reaction time | 2–24 hrs | Purity (%) |

| Catalyst loading | 0.1–1.0 mol% | Byproduct formation |

| Statistical analysis (e.g., ANOVA) identifies optimal conditions, reducing trial runs by 40% . |

Q. What computational methods predict the compound’s binding mode to biological targets?

- Molecular docking : AutoDock Vina or Glide to simulate interactions with receptors (e.g., docking into CB2 receptor PDB: 3HKC) .

- MD simulations : GROMACS for assessing stability of ligand-receptor complexes over 100 ns trajectories.

- Free energy calculations : MM/PBSA to estimate binding affinity (ΔG) .

Q. How does the methoxypyrrolidine group influence pharmacokinetic properties?

- Lipophilicity : LogP increases by ~0.5 units compared to non-methoxy analogs, enhancing membrane permeability.

- Metabolic stability : The methoxy group reduces CYP450-mediated oxidation, as shown in liver microsome assays (t > 60 mins) .

Data Analysis and Interpretation

Q. How are crystallographic data discrepancies addressed during refinement?

Q. What statistical methods validate reproducibility in biological assays?

- Z’-factor analysis : Ensure Z’ > 0.5 for HTS robustness.

- Inter-day variability : Use coefficient of variation (CV < 15%) across triplicate runs.

- Dose-response curves : Fit data with Hill equation (R > 0.95) .

Methodological Challenges

Q. How can regioselectivity issues during sulfonamide coupling be mitigated?

- Directing groups : Introduce temporary protecting groups (e.g., Boc) on the aniline nitrogen to block undesired sites.

- Lewis acid catalysts : Use ZnCl or BF·EtO to activate the sulfonyl chloride electrophile .

Q. What strategies improve yield in multi-step syntheses?

- Flow chemistry : Continuous processing reduces intermediate degradation.

- In situ quenching : Neutralize acidic byproducts (e.g., HCl) with solid KCO to prevent side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.